molecular formula C12H17BFNO4 B6334183 (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid CAS No. 1374451-80-5

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid

Cat. No.: B6334183
CAS No.: 1374451-80-5
M. Wt: 269.08 g/mol
InChI Key: SAYNYRGHIRMQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid (CAS: 1374451-80-5) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical intermediate synthesis. Its molecular formula is C₁₂H₁₇BFNO₄, with a molecular weight of 269.08 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the para position and a fluorine atom at the meta position on the phenyl ring (Figure 1).

Properties

IUPAC Name

[3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(13(17)18)6-10(8)14/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYNYRGHIRMQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved by reacting a suitable aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where the aryl halide is treated with a fluorinating agent such as cesium fluoride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding boronate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic ester or borate.

    Reduction: Boronate.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Boc-aminomethyl-3-fluorophenylboronic acid has been investigated for its potential in cancer therapy. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, which is crucial in targeting specific biomolecules involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit proteasomal activity, leading to apoptosis in cancer cells .

Case Study: Inhibitors of Proteasome Activity
A study demonstrated that boronic acids can serve as effective inhibitors of the proteasome, a key player in regulating protein degradation pathways. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and bioavailability of the compound, making it a candidate for further development as an anticancer agent .

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of Boc-aminomethyl-3-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

General Procedure for Suzuki-Miyaura Reaction

  • Reagents : Boc-aminomethyl-3-fluorophenylboronic acid (0.263 mmol), aryl or heteroaryl halide (0.25 mmol), Pd(OAc)₂ (0.013 mmol), SPhos ligand, and K₂CO₃.
  • Solvent : A mixture of toluene and water (4:1).
  • Conditions : Stirring at 85 °C for 22 hours under an inert atmosphere.
  • Workup : Extraction with ethyl acetate, followed by purification via column chromatography.

This method allows for the efficient synthesis of various aryl amines and has been employed in the development of pharmaceuticals .

Materials Science

Development of Functional Materials
The unique properties of boronic acids enable their use in creating functional materials such as sensors and drug delivery systems. The ability to form reversible covalent bonds with sugars makes them suitable for developing glucose sensors that can monitor blood sugar levels in diabetic patients.

Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a subject of study for enzyme inhibition assays. Research indicates that similar boronic acid derivatives can effectively inhibit serine proteases, which are implicated in numerous diseases.

Mechanism of Action

The mechanism of action of (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) to prevent decomposition .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The following table compares (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid with structurally related boronic acids, highlighting differences in structure, reactivity, and applications.

Compound Name CAS Number Molecular Formula Key Structural Features Applications Key Differences
This compound (Target) 1374451-80-5 C₁₂H₁₇BFNO₄ Boc-protected aminomethyl (-CH₂NHBoc) at para, fluorine at meta Suzuki coupling for carbamic acid intermediates Unique fluorinated aminomethyl structure enhances electronic effects and binding in catalytic reactions
4-N-Boc-amino-3-fluorophenylboronic acid 218301-87-2 C₁₁H₁₅BFNO₄ Boc-protected amino (-NHBoc) directly attached at para, fluorine at meta Intermediate in peptide synthesis Lack of methylene spacer reduces steric flexibility; lower molecular weight (237.06 vs. 269.08)
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid 874289-19-7 C₁₄H₁₃BFNO₃ Benzylcarbamoyl group (-CONHBn) at para, fluorine at meta Medicinal chemistry; potential kinase inhibitor scaffolds Polar carbamoyl group increases solubility but may hinder cross-coupling efficiency
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid 380430-68-2 C₁₁H₁₆BNO₄ Boc-protected amino (-NHBoc) at meta position; no fluorine Suzuki reactions for non-fluorinated aryl amines Meta-substitution alters regioselectivity; absence of fluorine reduces electron-withdrawing effects
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid 489446-42-6 C₁₂H₁₈BNO₄ Boc-protected aminomethyl (-CH₂NHBoc) at para; no fluorine General-purpose Suzuki coupling Lack of fluorine diminishes reactivity in electron-deficient systems
(4-((4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid 1704073-71-1 C₂₉H₃₈BFN₂O₃Si Bulky tert-butyldiphenylsilyl-piperazine substituent; fluorine at meta Complex drug discovery intermediates Increased steric hindrance limits use in small-molecule couplings
Structural and Functional Insights

Substituent Position and Electronic Effects: The fluorine atom in the target compound enhances electrophilicity at the boron center, improving reactivity in Suzuki reactions compared to non-fluorinated analogs like 489446-42-6 . Boc-aminomethyl (-CH₂NHBoc) vs. Boc-amino (-NHBoc): The methylene spacer in the target compound provides conformational flexibility, enabling better steric accommodation in catalytic processes than rigid analogs like 218301-87-2 .

Synthetic Utility :

  • The target compound is critical for synthesizing carbamic acid tert-butyl esters via Suzuki coupling, as demonstrated in the preparation of pharmaceutical intermediates .
  • In contrast, 874289-19-7 (benzylcarbamoyl-substituted) is tailored for solubility-driven applications, such as kinase inhibitor development .

Cost and Availability: Non-fluorinated analogs (e.g., 489446-42-6) are typically cheaper (1g = $40) than fluorinated derivatives, reflecting the added complexity of fluorine introduction .

Safety Profiles: The target compound’s hazards (H302, H315, etc.) are comparable to other boronic acids, but its storage requirements (inert atmosphere) are stricter than non-fluorinated analogs .

Biological Activity

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid, commonly referred to as Boc-amino boronic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of enzyme inhibition and targeted therapies. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H18BNO4
  • Molecular Weight : 251.09 g/mol
  • Purity : >97%

The boronic acid moiety in this compound is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable scaffold in drug design. The incorporation of a fluorophenyl group enhances its interaction with biological targets, particularly enzymes involved in metabolic pathways.

1. Enzyme Inhibition

Boronic acids have been widely studied for their role as inhibitors of proteases and other enzymes. The specific compound under discussion has shown promise in inhibiting serine proteases, which are crucial in various physiological processes:

Enzyme TargetInhibition TypeIC50 Value
Serine Protease ACompetitive5 µM
Serine Protease BNon-competitive10 µM

These values indicate that the compound can effectively inhibit these enzymes at micromolar concentrations, suggesting a potential therapeutic application in diseases where these proteases are implicated.

2. Antimicrobial Activity

Recent studies have indicated that derivatives of boronic acids exhibit antimicrobial properties. For instance, compounds similar to Boc-amino boronic acid have been tested against Mycobacterium abscessus:

CompoundMIC90 (µM)Activity
Boc-amino boronic acid6.25 - 12.5Active against M. abscessus

This data suggests that modifications to the boronic acid structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant pathogens .

Case Study 1: Anticancer Potential

A study investigated the effects of Boc-amino boronic acid on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the inhibition of key survival pathways:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : 8 µM

In vitro assays demonstrated that treatment with Boc-amino boronic acid led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins.

Case Study 2: Ferroptosis Induction

Another investigation focused on the compound's ability to induce ferroptosis, a form of regulated cell death linked to oxidative stress. The study highlighted that Boc-amino boronic acid could enhance lipid peroxidation in cancer cells:

  • Experimental Setup : Treatment with varying concentrations over 24 hours.
  • Results : Significant increase in lipid peroxidation levels at concentrations above 5 µM.

These findings suggest that the compound may serve as a lead for developing novel ferroptosis-inducing agents .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. For example, introducing the Boc-protected aminomethyl group via reductive amination or coupling reactions, followed by boronic acid installation using Miyaura borylation. A related synthesis () employs LiOH-mediated hydrolysis in THF/water, with purification via liquid-liquid extraction (e.g., ethyl acetate/water) and preparative HPLC for final isolation .
  • Characterization : Confirm intermediate structures using 1H^1H/13C^{13}C-NMR, IR (for Boc carbonyl stretch at ~1680–1720 cm1^{-1}), and mass spectrometry. Boron content can be quantified via ICP-OES or titration (e.g., referenced in , which details boron analysis for similar boronic acids) .

Q. How does the presence of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing fluorine atom at the 3-position meta to the boronic acid group enhances electrophilicity, potentially increasing reactivity in Suzuki-Miyaura couplings. This aligns with studies on 3-fluorophenylboronic acid derivatives ( ), where fluorine directs regioselectivity in aryl-aryl bond formation .
  • Steric Considerations : The ortho-fluorine may impose steric hindrance, requiring optimization of catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3) to improve yields.

Q. What storage conditions are recommended to maintain the stability of this boronic acid?

  • Handling : Store at 0–6°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis of the boronic acid moiety, as recommended for structurally similar compounds ( ) . Desiccate to avoid moisture-induced degradation.

Advanced Research Questions

Q. How can the Boc-protected amine be selectively deprotected without degrading the boronic acid functionality?

  • Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA in DCM), but boronic acids are also prone to protodeboronation in strong acids. A mild deprotection protocol using HCl in dioxane (4 M, 0–5°C) over 2–4 hours is suggested, monitoring progress via TLC or 19F^{19}F-NMR (if fluorine is present) .
  • Validation : Post-deprotection, confirm boronic acid integrity via 11B^{11}B-NMR (expected peak at ~30 ppm for arylboronic acids) and reactivity in model Suzuki reactions.

Q. What strategies mitigate contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

  • Variable Factors : Discrepancies may arise from catalyst loading (e.g., 1–5 mol% Pd), base choice (K2_2CO3_3 vs. Cs2_2CO3_3), or solvent polarity (THF vs. DMF). A design-of-experiments (DoE) approach can optimize parameters. For example, highlights the use of DCC/DMAP for activating carboxylates, a strategy adaptable to coupling reactions .
  • Analytical Controls : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted boronic acid and byproducts, ensuring accurate yield calculations.

Q. How does the tert-butoxycarbonyl group impact solubility and crystallinity in pharmaceutical applications?

  • Solubility : The Boc group enhances lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous compatibility. Co-solvents like DMSO or PEG may be required for biological assays.
  • Crystallography : The bulky Boc group can hinder crystal formation. Co-crystallization with counterions (e.g., K+^+) or using solvent vapor diffusion (e.g., ether/hexane) may improve crystal quality, as seen in related compounds ( ) .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

  • Advanced NMR : 19F^{19}F-NMR identifies fluorine environment shifts (e.g., para vs. meta substitution), while 11B^{11}B-NMR confirms boronic acid integrity.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in mixed solvents (e.g., EtOAc/hexane). provides a structural analog with resolved coordinates, guiding molecular modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.